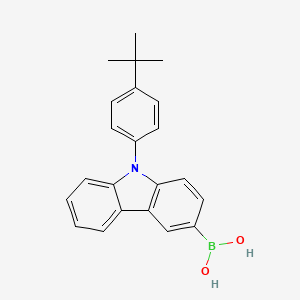
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a carbazole moiety substituted with a tert-butylphenyl group and a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobiphenyl derivatives, under reductive conditions.
Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated carbazole derivative with a tert-butylphenylboronic acid in the presence of a palladium catalyst and a base.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved by reacting the tert-butylphenyl-substituted carbazole with a boron reagent, such as bis(pinacolato)diboron, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbazole moiety can undergo reduction reactions to form dihydrocarbazole derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed in the presence of hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various biaryl compounds through cross-coupling reactions.
科学研究应用
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of (9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Pathways Involved: The compound can participate in electron transfer processes, making it relevant in photophysical and photochemical applications.
相似化合物的比较
Similar Compounds
(4-(Tert-butyl)phenyl)boronic acid: Lacks the carbazole moiety, making it less versatile in certain applications.
9H-carbazol-3-ylboronic acid: Lacks the tert-butylphenyl group, affecting its solubility and reactivity.
(9-(4-(Methoxy)phenyl)-9h-carbazol-3-yl)boronic acid: Similar structure but with a methoxy group instead of tert-butyl, influencing its electronic properties.
Uniqueness
(9-(4-(Tert-butyl)phenyl)-9h-carbazol-3-yl)boronic acid is unique due to the combination of the carbazole core, tert-butylphenyl group, and boronic acid functionality. This unique structure imparts distinct electronic, photophysical, and chemical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C22H22BNO2 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC 名称 |
[9-(4-tert-butylphenyl)carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C22H22BNO2/c1-22(2,3)15-8-11-17(12-9-15)24-20-7-5-4-6-18(20)19-14-16(23(25)26)10-13-21(19)24/h4-14,25-26H,1-3H3 |
InChI 键 |
IELDIJXUXFNPEB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


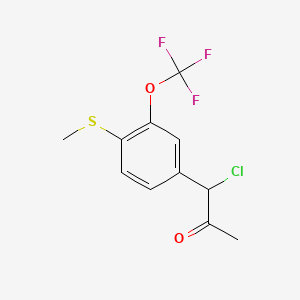
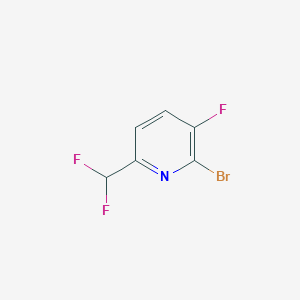
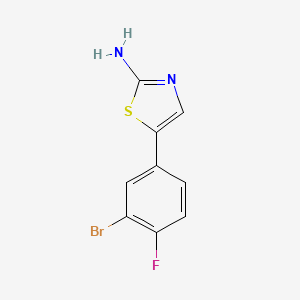
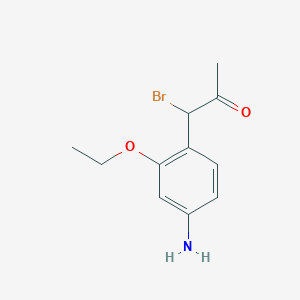
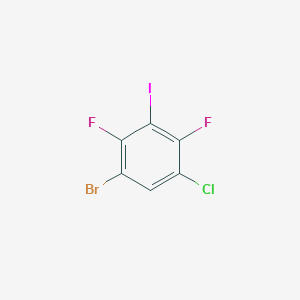
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)

![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
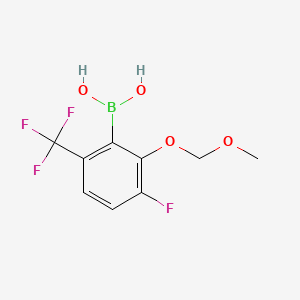
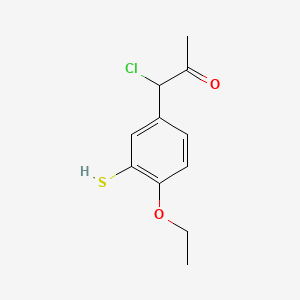


![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)

